molecular formula C11H13BrO4 B13564796 Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13564796
M. Wt: 289.12 g/mol
InChI Key: YGIFAXLPPVNKMF-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate typically involves the bromination of 4-methoxyacetophenone followed by esterification. One common method involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . The resulting bromo compound is then reacted with methyl 2-hydroxypropanoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. For example, the bromo group can participate in halogen bonding, while the hydroxypropanoate moiety can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyacetophenone: A precursor in the synthesis of Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate.

    2-Bromo-4’-methylacetophenone: Similar structure but with a methyl group instead of a hydroxypropanoate moiety.

    2-Bromo-4’-nitroacetophenone: Contains a nitro group, which imparts different chemical properties.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both a bromo and a hydroxypropanoate group provides opportunities for unique interactions and transformations.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-15-8-4-3-7(9(12)6-8)5-10(13)11(14)16-2/h3-4,6,10,13H,5H2,1-2H3

InChI Key

YGIFAXLPPVNKMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)OC)O)Br

Origin of Product

United States

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